molecular formula C11H9ClO B3023988 2-Chloro-7-methoxynaphthalene CAS No. 67061-67-0

2-Chloro-7-methoxynaphthalene

Cat. No.: B3023988
CAS No.: 67061-67-0
M. Wt: 192.64 g/mol
InChI Key: JSKREHPBRWAYNT-UHFFFAOYSA-N
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Description

2-Chloro-7-methoxynaphthalene (CAS 67061-67-0) is a naphthalene derivative of significant interest in organic chemistry and pharmaceutical research. With a molecular formula of C11H9ClO and a molecular weight of 192.64 g/mol , this compound serves as a versatile synthetic intermediate. Naphthalene derivatives are foundational building blocks in the development of pharmaceuticals, dyestuffs, and fine chemicals . Specifically, methoxynaphthalene scaffolds are recognized as key precursors in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Naproxen . The distinct substitution pattern of chlorine and methoxy functional groups on the naphthalene ring system in this compound provides a valuable template for regioselective chemical transformations, including Friedel-Crafts acylations, which are critical for constructing complex molecular architectures in medicinal chemistry . This product is intended For Research Use Only. It is strictly for use in laboratory-scale chemical synthesis and analytical applications by qualified professionals. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7-methoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKREHPBRWAYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Studies of 2 Chloro 7 Methoxynaphthalene and Its Derivatives

Chemical Transformations of the Naphthalene (B1677914) Core

The reactivity of the naphthalene core in 2-chloro-7-methoxynaphthalene is influenced by the electronic effects of its substituents. The methoxy (B1213986) group (-OCH3) is an electron-donating group, activating the ring towards electrophilic attack, while the chloro group (-Cl) is an electron-withdrawing group, deactivating the ring.

Electrophilic and Nucleophilic Substitution Patterns

Naphthalene generally undergoes electrophilic substitution more readily than benzene. wikipedia.org The position of electrophilic attack on substituted naphthalenes is complex and can be influenced by the nature of the substituents and reaction conditions. libretexts.org For this compound, the electron-donating methoxy group directs electrophilic substitution primarily to the positions ortho and para to it.

In contrast to electrophilic substitution, nucleophilic substitution on the naphthalene ring is less common and typically requires harsh conditions or the presence of strongly electron-withdrawing groups. However, studies on halonaphthalenes have shown that they can undergo direct nucleophilic substitution with mercaptides to yield alkyl naphthyl sulfides. byu.edu For instance, 2-halonaphthalenes exclusively yield 2-substituted alkyl naphthyl sulfides. byu.edu

A Vilsmeier-Haack reaction on 7-methoxy-2-tetralone (B1200426), a precursor to the naphthalene system, results in the formation of 1,3-bisformyl-2-chloro-7-methoxynaphthalene. ias.ac.in This reaction involves formylation and chlorination, accompanied by aromatization of the tetralone ring. ias.ac.in

Cycloaddition and Ring-Enlargement Reactions

While specific studies on cycloaddition and ring-enlargement reactions of this compound are not extensively documented, the general reactivity of naphthalenes suggests potential pathways. Naphthalene and its derivatives can participate in cycloaddition reactions, although they are less common than for simpler alkenes due to the stability of the aromatic system.

The formation of naphthalene itself can occur through various mechanisms, including the reaction of a phenyl radical with vinylacetylene, which is significant in both high-temperature combustion environments and low-temperature interstellar conditions. osti.govpnas.orgnih.govacs.orguoa.gr Theoretical and experimental studies have been crucial in understanding these formation pathways. osti.govnih.govacs.orgtandfonline.com

Reactions Involving the Methoxy Group

Demethylation Studies

The cleavage of the methyl-oxygen bond in aryl methyl ethers is a significant transformation in organic synthesis. researchgate.netresearchgate.net Various reagents and methods have been developed for this purpose, ranging from classical harsh conditions to milder, more selective approaches. researchgate.netwikipedia.org

Common demethylating agents include:

Lewis Acids: Boron tribromide (BBr3) is a highly effective reagent for cleaving aryl methyl ethers. wikipedia.org Aluminum halides like AlCl3 have also been employed, sometimes in combination with other reagents like ethanethiol. rsc.orgscirp.org Magnesium iodide has also been shown to be effective, particularly in ionic liquids. koreascience.kr

Brønsted Acids: Strong acids such as hydrogen bromide (HBr) and hydrogen iodide (HI) can cleave aryl ethers, often at elevated temperatures. wikipedia.orgrsc.org A milder approach involves the in-situ generation of HI from iodocyclohexane (B1584034) in DMF. rsc.orgresearchgate.net

Nucleophilic Reagents: Thiolate salts, such as sodium isopropyl thiolate, can be used to cleave aryl methyl ethers under non-acidic conditions. researchgate.net

The choice of demethylation agent can be influenced by the presence of other functional groups in the molecule. For instance, in aroylated dimethoxynaphthalenes, the position of the aroyl group can direct the regioselectivity of the AlCl3-mediated demethylation. scirp.org

Table 1: Common Reagents for Demethylation of Aryl Methyl Ethers

Reagent ClassSpecific Reagent(s)Typical ConditionsReference(s)
Lewis AcidsBoron tribromide (BBr₃)Room temperature or below wikipedia.org
Aluminum chloride (AlCl₃)Often with a co-reagent like ethanethiol rsc.orgscirp.org
Magnesium iodide (MgI₂)In ionic liquids koreascience.kr
Brønsted AcidsHydrogen bromide (HBr)Aqueous solution, elevated temperatures rsc.org
Iodocyclohexane/DMFReflux, in-situ generation of HI rsc.orgresearchgate.net
NucleophilesSodium isopropyl thiolateDMF, reflux researchgate.net

Reactions Involving the Chloro Substituent

The chloro group in this compound can undergo a variety of reactions, most notably cross-coupling and reduction.

Cross-Coupling Reactions: Aryl chlorides are often more challenging substrates for cross-coupling reactions than the corresponding bromides or iodides due to the strength of the C-Cl bond. chemistryviews.org However, advances in catalysis have enabled efficient coupling of aryl chlorides. The Suzuki-Miyaura cross-coupling of 2-chloronaphthalene (B1664065) with boronic acids can be achieved using palladium catalysts, with the addition of copper salts sometimes enhancing the reaction rate. rsc.orgorganic-chemistry.org Palladium-N-heterocyclic carbene (NHC) complexes have also proven effective for the cross-coupling of challenging substrates like 1-chloronaphthalene. chinesechemsoc.orgchemrxiv.org

Reduction of the Chloro Group: The chloro group can be removed (hydrodehalogenation) to yield the corresponding arene. This reduction can be achieved through various methods, including:

Photoredox Catalysis: Visible light-driven photoredox catalysis provides a mild and environmentally friendly method for the reduction of aryl halides. chemistryviews.orgthieme-connect.commdpi.com Organic photosensitizers can be used to generate aryl radicals, which then abstract a hydrogen atom. chemistryviews.orgthieme-connect.com

Radical-Mediated Hydrogenation: A combination of visible light and a base can initiate a radical-mediated hydrogenation of aryl chlorides. organic-chemistry.org

Electrochemical Methods: Electrochemical reduction of aryl chlorides can be achieved, sometimes initiated by an oxidation reaction at mild potentials. chemrxiv.org

Nickel Catalysis: Nickel-catalyzed reductive cleavage of the C-O bond in the corresponding methoxy derivative can also lead to the formation of the parent arene, naphthalene, in the absence of an external reductant. rsc.org

Investigating Reaction Mechanisms through Experimental and Theoretical Approaches

Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. Both experimental and theoretical methods are employed for this purpose.

Experimental Approaches:

Kinetic Studies: Measuring reaction rates under different conditions can provide insights into the reaction mechanism. For example, kinetic experiments have been used to study the vicarious nucleophilic substitution of chloronitrobenzenes.

Trapping Experiments: The use of radical traps like TEMPO can help determine if a reaction proceeds through a radical mechanism. oup.com

"On/Off" Irradiation Experiments: In photochemical reactions, observing the reaction progress with and without light can indicate whether continuous irradiation is necessary, suggesting a radical propagation mechanism is not dominant. oup.com

Spectroscopic Analysis: Techniques like NMR and mass spectrometry are essential for identifying reaction intermediates and products, which helps in elucidating the reaction pathway.

Theoretical Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to study reaction mechanisms, potential energy surfaces, and transition states. acs.orgnih.gov For example, DFT has been used to investigate the oxidation mechanisms of naphthalene initiated by hydroxyl radicals, revealing that the addition of the OH radical to the 1-position has a lower activation energy than addition to the 2-position at lower temperatures. acs.orgnih.gov

Statistical Rice–Ramsperger–Kassel–Marcus (RRKM) Theory: This theory is used to calculate kinetic rate constants, especially for reactions that may not follow simple transition state theory. acs.orgnih.gov

Analysis of Electronic and Structural Properties: Computational methods can be used to analyze factors like aromaticity (e.g., using Nucleus Independent Chemical Shift indices) and orbital interactions (e.g., Natural Bond Orbital analysis) to understand the driving forces of a reaction. acs.org

The synergy between experimental and theoretical studies is powerful. For instance, in the study of naphthalene formation, theoretical predictions of reaction pathways and rate constants are compared with experimental measurements from techniques like crossed molecular beams and pyrolytic chemical reactors to build a comprehensive understanding of the mechanism under different conditions. osti.govnih.govacs.org

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of 2-Chloro-7-methoxynaphthalene, offering unambiguous assignment of its proton and carbon atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) reveals characteristic signals for the aromatic protons and the methoxy (B1213986) group. The aromatic protons appear as a complex multiplet in the downfield region, while the methoxy protons resonate as a sharp singlet further upfield.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each of the eleven carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methoxy group.

A representative, though not identical, dataset for a related compound, 1-Chloro-2-methoxynaphthalene, shows ¹H NMR (400 MHz, CDCl₃) signals at δ 8.26 (d, J = 8.6 Hz, 1H), 7.84 – 7.81 (m, 2H), 7.60 (ddd, J = 8.3, 6.9, 1.2 Hz, 1H), 7.43 (ddd, J = 8.1, 6.9, 1.0 Hz, 1H), 7.34 – 7.30 (m, 1H), and 4.06 (s, 3H). rsc.org The corresponding ¹³C NMR (100 MHz, CDCl₃) shows peaks at δ 152.59, 131.91, 129.55, 128.02, 127.98, 127.47, 124.34, 123.48, 113.75, and 57.01. rsc.org While this data is for an isomer, it illustrates the typical chemical shift ranges and coupling patterns observed for such compounds.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Chloro-methoxynaphthalene Isomer

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H8.26d8.6Aromatic H
¹H7.84 - 7.81m-Aromatic H
¹H7.60ddd8.3, 6.9, 1.2Aromatic H
¹H7.43ddd8.1, 6.9, 1.0Aromatic H
¹H7.34 - 7.30m-Aromatic H
¹H4.06s--OCH₃
¹³C152.59--Aromatic C-O
¹³C131.91--Aromatic C
¹³C129.55--Aromatic C
¹³C128.02--Aromatic C
¹³C127.98--Aromatic C
¹³C127.47--Aromatic C
¹³C124.34--Aromatic C
¹³C123.48--Aromatic C
¹³C113.75--Aromatic C-Cl
¹³C57.01---OCH₃

Note: Data presented is for 1-Chloro-2-methoxynaphthalene and serves as an illustrative example. rsc.org

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in definitively assigning the complex NMR spectra of this compound. youtube.comsdsu.eduscribd.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the naphthalene (B1677914) ring system. sdsu.eduscribd.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing a clear link between the ¹H and ¹³C NMR spectra. sdsu.educolumbia.edu This allows for the unambiguous assignment of the protonated carbons.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide further insight into the functional groups and electronic structure of this compound.

The Infrared (IR) spectrum displays characteristic absorption bands corresponding to the various functional groups present in the molecule. For a related compound, 2-chloro-3-methoxy-4,5-benzotropone, characteristic IR bands were observed at 1641 cm⁻¹ (C=O stretching), and in the 1610-1572 cm⁻¹ range for C=C stretching vibrations of the aromatic system. oup.com The spectrum of this compound would be expected to show strong absorptions for the C-O-C stretching of the methoxy group, C-Cl stretching, and aromatic C-H and C=C stretching vibrations.

The Ultraviolet-Visible (UV-Vis) spectrum reveals the electronic transitions within the molecule. 2-methoxynaphthalene (B124790), a related compound, exhibits absorption maxima in the range of 220-240 nm and 280-300 nm, which are attributed to π-π* transitions within the naphthalene ring system. ijpsjournal.com The presence of the chloro and methoxy substituents on the naphthalene core of this compound would be expected to cause shifts in the positions and intensities of these absorption bands. For instance, 2-chloro-3-methoxy-4,5-benzotropone shows UV absorption maxima at 238, 274.5, 340, and 357 nm. oup.com

Interactive Data Table: Representative Spectroscopic Data

Spectroscopic Technique Characteristic Features Reference Compound
Infrared (IR)C=C stretching (aromatic), C-O stretching, C-Cl stretching2-chloro-3-methoxy-4,5-benzotropone oup.com
Ultraviolet-Visible (UV-Vis)π-π* transitions2-methoxynaphthalene ijpsjournal.com

Mass Spectrometry for Molecular Mass Determination

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. The molecular formula of this compound is C₁₁H₉ClO, giving it a molecular weight of 192.64 g/mol . lab-chemicals.com

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 192. A characteristic feature for compounds containing one chlorine atom is the presence of an M+2 peak, which is approximately one-third the intensity of the M⁺ peak. chemguide.co.uk This is due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern of this compound would likely involve the loss of a chlorine atom or a methyl group from the methoxy substituent. miamioh.edulibretexts.org For the related compound 1-Chloro-2-methoxynaphthalene, the mass spectrum shows the molecular ion at m/z 192 (100% relative intensity) and significant fragments at m/z 177 (loss of CH₃) and m/z 149 (loss of CH₃ and CO). rsc.org

Single Crystal X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction (XRD) provides the most definitive three-dimensional structural information for crystalline compounds like this compound. uol.deuhu-ciqso.es

Analysis of Supramolecular Assembly and Packing Motifs

The study of supramolecular assembly involves understanding how individual molecules organize and pack in the solid state to form a crystal lattice. This organization is dictated by a delicate balance of intermolecular forces. The resulting three-dimensional arrangement is known as the crystal packing, which can adopt several common motifs for aromatic compounds, such as herringbone, lamellar, or π-stacked arrangements.

A definitive analysis of the supramolecular assembly and packing motif for this compound requires single-crystal X-ray diffraction data, which provides the precise coordinates of each atom in the unit cell. As of now, a specific crystal structure for this compound has not been detailed in the surveyed research. However, studies on related polysubstituted naphthalenes show that the introduction of different functional groups can drastically alter the packing structure. nih.govresearchgate.net For instance, in more complex derivatives, molecules can assemble into helical patterns or be arranged by weak, non-classical hydrogen bonds and van der Waals interactions. nih.goviucr.org The final packing motif for this compound would be a result of the interplay between the steric demands and the specific intermolecular interactions established by its chloro, methoxy, and naphthalene moieties.

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The supramolecular architecture of a crystal is stabilized by a network of non-covalent intermolecular interactions. For this compound, several types of interactions are anticipated to play a role in its crystal packing.

Hydrogen Bonding: While lacking classic hydrogen bond donors (like O-H or N-H), this compound can participate in weak, non-classical hydrogen bonds. The oxygen atom of the methoxy group and the chlorine atom can act as hydrogen bond acceptors. The aromatic and methyl hydrogens can act as donors, potentially forming C-H···O and C-H···Cl interactions. These types of bonds are frequently observed in the crystal structures of related methoxy- and chloro-substituted aromatic compounds. iucr.org

Halogen Bonding: The chlorine atom in this compound can act as a halogen bond donor. This interaction involves the electrophilic region on the chlorine atom (the σ-hole) interacting with a Lewis basic site, such as the oxygen atom of a methoxy group or the π-system of an adjacent naphthalene ring in a neighboring molecule. rsc.org Halogen bonding is a highly directional and significant force in the crystal engineering of halogenated compounds. rsc.org

π-π Stacking: The planar, electron-rich naphthalene core is expected to facilitate π-π stacking interactions. These interactions can occur in several geometries, including face-to-face (sandwich) or offset face-to-face arrangements. In many naphthalene derivatives, π-π stacking is a dominant force that governs the assembly into columnar or layered structures.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method requires a crystallographic information file (.cif) from single-crystal X-ray diffraction. Since no such file is available for this compound, a specific analysis cannot be presented.

The analysis works by partitioning crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the "promolecule") dominates the corresponding sum over the crystal. The resulting surface is mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than van der Waals radii in red, contacts of normal length in white, and longer contacts in blue.

Interaction TypeContribution (%)
Cl···H/H···ClMajor Contributor
C···H/H···CSignificant Contribution
H···HSignificant Contribution
O···H/H···OSignificant Contribution
Cl···ClMinor Contribution
Cl···CMinor Contribution
Cl···OMinor Contribution
C···C3.0%
O···C/C···O1.3%

This table is illustrative of the technique and is based on data for 2-hydroxy-7-methoxy-1,8-bis(2,4,6-trichlorobenzoyl)naphthalene, not this compound. iucr.org

This quantitative breakdown is invaluable for understanding the driving forces behind crystal formation. A similar analysis for this compound would precisely quantify the contributions of the expected C-H···O, C-H···Cl, halogen, and π-π interactions to its solid-state structure.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of 2-Chloro-7-methoxynaphthalene at the atomic level. These calculations provide a theoretical framework for interpreting experimental data and predicting chemical behavior.

Electronic Structure, Charge Distribution, and Frontier Molecular Orbital Analysis

DFT calculations are employed to determine the electronic structure of this compound. These calculations reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is crucial for understanding the molecule's polarity and how it interacts with other molecules.

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to understanding the compound's reactivity. numberanalytics.com The HOMO represents the ability of the molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. numberanalytics.commalayajournal.org A smaller gap suggests higher reactivity. numberanalytics.com For related methoxynaphthalene derivatives, DFT calculations have been used to analyze the HOMO-LUMO gap and predict reactivity. researchgate.net In many organic molecules, the HOMO is often localized on electron-rich parts of the structure, while the LUMO is found on electron-deficient regions, indicating the likely sites for nucleophilic and electrophilic attack. malayajournal.org

The molecular electrostatic potential (MEP) map, another output of DFT calculations, provides a visual representation of the charge distribution. malayajournal.org Red regions on an MEP map indicate negative electrostatic potential, corresponding to areas with a higher probability of electrophilic attack, while blue regions signify positive potential, which are susceptible to nucleophilic attack. malayajournal.orgmdpi.com

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation. DFT calculations are commonly used to compute vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netscience.gov For instance, in studies of similar compounds like 1-methoxynaphthalene, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have shown excellent agreement between calculated and experimental vibrational frequencies. researchgate.net These theoretical predictions aid in the assignment of complex experimental spectra and provide a deeper understanding of the molecule's vibrational modes. researchgate.net

Table 1: Predicted Spectroscopic Data for Naphthalene (B1677914) Derivatives

Spectroscopic Technique Predicted Parameter Computational Method
Infrared (IR) Spectroscopy Vibrational Frequencies DFT/B3LYP
Raman Spectroscopy Vibrational Frequencies DFT/B3LYP

This table is illustrative and based on typical computational methods used for similar compounds.

Computational Insights into Reaction Mechanisms and Energetics

Theoretical calculations are invaluable for elucidating the mechanisms and energetics of chemical reactions involving this compound. By modeling the transition states and intermediates of a proposed reaction pathway, chemists can determine the activation energies and reaction feasibility. For example, in the context of electrophilic aromatic substitution, DFT can be used to model the Wheland intermediate to understand the regioselectivity of the reaction. Computational studies on related haloarenes have shown that the stability of intermediates can be calculated to predict the most likely reaction products. arkat-usa.org These insights are critical for optimizing reaction conditions and designing new synthetic routes.

Molecular Modeling for Structural Prediction and Conformational Studies

Molecular modeling techniques are utilized to predict the three-dimensional structure of this compound and to study its various possible conformations. google.com Conformational analysis is essential because the different spatial arrangements of atoms can significantly impact the molecule's properties and biological activity. ijpsr.com By rotating the single bonds within the molecule, particularly the C-O bond of the methoxy (B1213986) group, different conformers can be generated. mdpi.com Computational methods can then calculate the energy of each conformer to identify the most stable, low-energy structures. google.com For complex molecules, these studies help in understanding how the molecule might fit into the active site of an enzyme or receptor. derpharmachemica.com

Analysis of Molecular Stability and Reactivity Descriptors

Quantum chemical calculations provide several descriptors that quantify the molecular stability and reactivity of this compound. These descriptors are derived from the electronic structure and energies of the molecule.

Table 2: Key Molecular Stability and Reactivity Descriptors

Descriptor Definition Significance
HOMO-LUMO Energy Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals. A smaller gap indicates higher reactivity and lower stability. malayajournal.org
Chemical Hardness (η) A measure of resistance to deformation or change in electron distribution. Higher hardness correlates with greater stability. iucr.org
Chemical Potential (μ) The escaping tendency of electrons from an equilibrium system. Relates to the electronegativity of the molecule. iucr.org
Electrophilicity Index (ω) A measure of the energy lowering of a molecule when it accepts electrons. A higher index indicates a stronger electrophile. mdpi.com

| Fukui Functions (f(r)) | Describe the change in electron density at a particular point when the total number of electrons is changed. | Identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. iucr.org |

These descriptors, calculated using DFT, offer a quantitative basis for comparing the reactivity of this compound with other compounds and for predicting its behavior in different chemical environments. researchgate.net For example, a high electrophilicity index suggests that the molecule will be a good electrophile in reactions. mdpi.com

Theoretical Frameworks for Electrophilic Aromatic Substitution

The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions in organic chemistry. researchgate.net Theoretical frameworks, supported by computational calculations, are used to predict the regioselectivity of these reactions. The directing effects of the existing substituents—the chloro and methoxy groups—play a crucial role. The methoxy group is an activating, ortho-para directing group, while the chloro group is a deactivating, ortho-para directing group.

Computational models can calculate the electron density at various positions on the aromatic rings, predicting which sites are most susceptible to attack by an electrophile. For instance, DFT calculations can map the transition states for electrophilic attack at different positions, with the lowest activation energy corresponding to the most favored reaction pathway. These theoretical studies provide a detailed understanding of the electronic and steric factors that govern the outcome of electrophilic aromatic substitution on the this compound scaffold.

Applications in Advanced Organic Synthesis and Materials Science

Role as Synthetic Intermediates for Complex Naphthalene (B1677914) Scaffolds

2-Chloro-7-methoxynaphthalene and its isomers are crucial intermediates for creating more elaborate molecules built upon the naphthalene framework. researchgate.netgoogle.com The presence of the chloro and methoxy (B1213986) groups at defined positions allows for a range of chemical modifications. The methoxy group, being electron-donating, activates the naphthalene ring towards electrophilic substitution, while the chloro group provides a handle for cross-coupling reactions or the generation of aryne intermediates. smolecule.com

For instance, the related compound 7-bromo-2-methoxynaphthalene is synthesized from 7-bromonaphthalen-2-ol (B55355) via methylation with iodomethane (B122720) and potassium carbonate. rsc.org This bromo-substituted naphthalene can then undergo further C-C cross-coupling reactions, such as those utilizing a Buchwald precatalyst, to build more complex structures like benzodioxoles. rsc.org Similarly, the 2-chloro-6-methoxynaphthalene (B3031771) core (an isomer) is used as a starting point for synthesizing various derivatives with potential anticancer activity by modifying a propanoic acid side chain attached to the naphthalene ring system. derpharmachemica.com These examples highlight the utility of halo-methoxynaphthalenes as foundational scaffolds for accessing a wide array of complex derivatives.

Starting MaterialReagentsProduct TypeRef
7-Bromonaphthalen-2-olIodomethane, K₂CO₃7-Bromo-2-methoxynaphthalene rsc.org
7-Bromo-2-methoxynaphthaleneBenzo[d] Current time information in Bangalore, IN.arkat-usa.orgdioxol-5-ylboronic acid, Pd catalystBenzodioxole-substituted naphthalene rsc.org
2-(6-methoxynaphthalen-2-yl)propanoic acidVarious reagentsHeterocyclic naphthalene derivatives derpharmachemica.com

Building Blocks for Polycyclic Systems (e.g., Naphthacene-5,12-diones, Benzotropones)

A significant application of chloro-methoxynaphthalenes is in the construction of larger, fused polycyclic aromatic systems. These reactions often proceed through the formation of highly reactive aryne intermediates.

Naphthacene-5,12-diones: The isomer 2-chloro-1-methoxynaphthalene (B1626322) serves as an effective precursor for synthesizing substituted naphthacene-5,12-diones. arkat-usa.orgresearchgate.net The reaction involves treating the chloro-naphthalene derivative with a 3-cyanophthalide in the presence of a strong base like lithium diisopropylamide (LDA). arkat-usa.orgsemanticscholar.org The base induces the elimination of HCl to form a 1-methoxy-2,3-dehydronaphthalene (aryne) intermediate. arkat-usa.orgsemanticscholar.org This aryne then undergoes a cycloaddition reaction with the lithiated cyanophthalide (B1624886) to yield the target naphthacene-5,12-dione. arkat-usa.orgsemanticscholar.org This method has been used to produce 1-methoxynaphthacene-5,12-dione and 1,3,6-trimethoxynaphthacene-5,12-dione in good yields. arkat-usa.org

Reactant 1Reactant 2BaseProductYieldRef
2-Chloro-1-methoxynaphthalene3-CyanophthalideLDA1-Methoxynaphthacene-5,12-dione75% arkat-usa.orgsemanticscholar.org
2-Chloro-1-methoxynaphthalene3-Cyano-5,7-dimethoxyphthalideLDA1,3,11-Trimethoxynaphthacene-5,12-dione87% semanticscholar.org

Benzotropones: Methoxynaphthalenes are also employed in ring-enlargement reactions to form benzotropone derivatives. sci-hub.ruacs.org The reaction of methoxynaphthalenes with dichlorocarbene (B158193), a reactive species often generated from chloroform (B151607) and a strong base, can lead to the expansion of one of the aromatic rings. acs.org This process typically involves the initial formation of a dichlorocyclopropane adduct across one of the double bonds of the naphthalene core, which then rearranges to the seven-membered tropone (B1200060) ring structure. beilstein-journals.orgnih.gov For example, the reaction of 2-alkoxynaphthalenes with dichlorocarbene provides a route to 4,5-benzocycloheptenone (a benzotropone). acs.org

Precursors for Aromatic Compounds with Defined Spatial Organization (e.g., Non-Coplanarly Organized Aromatic Rings)

The 2,7-dimethoxynaphthalene (B1218487) skeleton, which can be accessed from precursors like this compound, is instrumental in synthesizing molecules with a specific and fixed three-dimensional arrangement of aromatic rings. scirp.org When bulky aroyl groups are introduced at the peri-positions (1 and 8) of the 2,7-dimethoxynaphthalene core, steric hindrance forces the aromatic rings into a non-coplanar orientation. scirp.orgresearchgate.net

X-ray crystal structure studies of compounds like 1-aroyl-2,7-dimethoxynaphthalene and 1,8-diaroyl-2,7-dimethoxynaphthalene derivatives reveal that the aromatic rings are organized in a congested, non-planar fashion. scirp.orgresearchgate.netcore.ac.uk For example, in 1-benzoyl-2-hydroxy-7-methoxynaphthalene, the dihedral angle between the naphthalene and phenyl rings is significant, enforcing a non-coplanar structure. core.ac.uk This structural feature is a direct consequence of the substitution pattern on the naphthalene precursor. scirp.orgcore.ac.uk Such molecules with non-coplanarly accumulated aromatic rings are valuable as building blocks for functional materials where specific spatial organization is key, such as in molecular catalysis. scirp.org The rigidity and defined orientation of these structures are distinct from more flexible molecules and are primarily governed by the steric demands of the substituents on the naphthalene core. core.ac.uk

CompoundKey Structural FeatureDihedral Angle (Naphthalene vs. Benzene Ring)Ref
1-Benzoyl-2-hydroxy-7-methoxynaphthaleneNon-coplanar organization58.65(5)° core.ac.uk
7-Methoxy-1-{(E)-2,6-dimethylphenyliminomethyl}-2-naphtholHighly congested, nearly perpendicular rings75.22(5)° core.ac.uk
2-Hydroxy-7-methoxy-1,8-bis(2,4,6-trichlorobenzoyl)naphthaleneNon-coplanar aroyl groups45.54 (15)° and 30.02 (15)° researchgate.net

Development of Novel Functional Organic Materials Based on the Naphthalene Core

Derivatives of this compound are precursors to advanced functional organic materials, particularly organic semiconductors. The structural and electronic properties of the naphthalene unit make it an excellent component for materials used in organic field-effect transistors (OFETs). researchgate.net

A key example is the synthesis of derivatives of dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT), a high-performance organic semiconductor. researchgate.net The synthesis of a brominated DNTT derivative (Br-DNTT), designed as a versatile precursor for further functionalization, begins with 2-bromo-6-methoxynaphthalene. researchgate.net This starting material is chemically analogous to this compound. The synthetic route involves chemoselective reactions that preserve the halogen substituent, which is later used as a handle for introducing various other groups via cross-coupling reactions. researchgate.net This strategy allows for the creation of a library of soluble DNTT derivatives that can be processed from solution to fabricate electronic devices. researchgate.net The 6-methoxynaphthalene core is also a component in some novel organic fluorescent materials, where it can act as an electron donor within a D-A-π-D architecture, influencing the material's photophysical properties. researchgate.net

Future Research Directions and Emerging Opportunities

Innovations in Green Synthetic Chemistry for Halogenated Methoxynaphthalenes

The synthesis of halogenated aromatic compounds is traditionally reliant on methods that can be hazardous and environmentally taxing. A significant future direction lies in the development of green synthetic routes for 2-chloro-7-methoxynaphthalene and related halogenated methoxynaphthalenes. This involves moving away from harsh reagents and high energy consumption processes.

Key areas of innovation include:

Solid Acid Catalysis: The use of supported solid acid catalysts, such as 12-phosphotungstic acid on silica (B1680970) gel or zirconia, has shown promise in the regioselective acylation of 2-methoxynaphthalene (B124790). Future work could adapt these recyclable and robust catalysts for the selective halogenation of methoxynaphthalene precursors, reducing waste and improving atom economy.

Visible-Light-Mediated Reactions: Photocatalysis using visible light is an emerging green technology. Research into visible-light-mediated halogenation, potentially using simple and abundant halide sources like alkali metal halides, could provide a mild and efficient pathway to synthesize compounds like this compound. This approach avoids the need for aggressive halogenating agents and often proceeds at room temperature.

Biocatalysis: The use of halogenating enzymes, or halogenases, presents a highly selective and environmentally benign method for the synthesis of halogenated organic molecules. While still a developing field, exploring the enzymatic chlorination of a 7-methoxynaphthalene precursor could offer a highly specific and sustainable route to the target molecule, operating under mild aqueous conditions.

Green Synthesis ApproachPotential AdvantagesRelevant Precursor
Solid Acid-Catalyzed HalogenationCatalyst recyclability, high selectivity, reduced corrosive waste.7-Methoxynaphthalene
Visible-Light PhotocatalysisUse of renewable energy, mild reaction conditions, high functional group tolerance.7-Methoxynaphthalene
Enzymatic HalogenationHigh regioselectivity and stereoselectivity, aqueous reaction media, biodegradable catalysts.7-Methoxynaphthalene

Unveiling Novel Reactivity and Selectivity in Catalyzed Transformations

The dual functionality of this compound makes it a versatile substrate for catalytic transformations, enabling the synthesis of a diverse range of more complex molecules. Future research will focus on leveraging modern catalytic methods to selectively functionalize either the chloro or the methoxy-substituted ring.

Emerging opportunities include:

Site-Selective C-H Functionalization: A major challenge in organic synthesis is the ability to selectively activate and functionalize specific C-H bonds. Future studies could explore palladium-catalyzed C-H activation of the naphthalene (B1677914) core, directed by the existing substituents, to introduce new functional groups at precise locations, opening pathways to novel derivatives without the need for pre-functionalized starting materials.

Advanced Cross-Coupling Reactions: The chloro group serves as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Research is moving towards using more sophisticated ligand and catalyst systems to achieve these couplings with higher efficiency, broader substrate scope, and under milder conditions. Investigating the coupling of this compound with complex organometallic reagents could yield novel compounds with potential applications in materials science and medicinal chemistry.

Catalyst-Controlled Regioselectivity: In reactions like acylation, the choice of catalyst can dictate the position of substitution. For instance, supported 12-Phosphotungstic acid has been used for the highly regioselective acylation of 2-methoxynaphthalene to produce an intermediate for Naproxen. Future investigations will likely focus on designing catalysts that can selectively direct reactions to either the chlorinated or the methoxylated ring of this compound, providing precise control over the final product architecture.

Catalytic TransformationTarget Bond/GroupPotential Outcome
C-H FunctionalizationAromatic C-H bondsDirect introduction of new functional groups (e.g., aryl, alkyl, amino).
Suzuki Cross-CouplingC-Cl bondFormation of new C-C bonds to build biaryl structures.
Buchwald-Hartwig AminationC-Cl bondFormation of C-N bonds to introduce amine functionalities.

Advanced In Silico Prediction and Validation of Chemical Properties

Computational chemistry offers a powerful tool for accelerating research by predicting the properties and reactivity of molecules before their synthesis. For this compound, in silico methods can guide experimental work and provide deep mechanistic insights.

Future directions in this area are:

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) can be used to calculate a wide range of properties, including molecular geometry, vibrational frequencies, and electronic structure. Future computational studies on this compound will likely focus on predicting its reactivity in various reactions, understanding the electronic influence of its substituents, and calculating its spectroscopic signatures (NMR, IR) to aid in characterization.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity or a specific property. As more derivatives of this compound are synthesized and tested, QSAR models can be developed to predict their potential as, for example, enzyme inhibitors or receptor antagonists. This requires building a database of related compounds and their measured activities.

Molecular Dynamics (MD) Simulations: MD simulations can predict how a molecule will behave over time and interact with its environment, such as a biological receptor or a material matrix. For derivatives of this compound designed for biological applications, MD simulations could predict their binding affinity and conformation within a target protein's active site, guiding the design of more potent compounds.

In Silico MethodPredicted PropertyPotential Application
Density Functional Theory (DFT)Electronic structure, reaction energies, spectroscopic data.Guiding synthesis, understanding reaction mechanisms.
QSARBiological activity, toxicity.Prioritizing synthetic targets for drug discovery.
Molecular Dynamics (MD)Binding modes, conformational stability.Designing molecules with high affinity for biological targets.

Integration of this compound Derivatives into Supramolecular Architectures

Supramolecular chemistry involves the design of complex assemblies of molecules held together by non-covalent interactions. The aromatic and functionalized nature of this compound makes it an attractive building block for creating such architectures.

Emerging opportunities in this field include:

Crystal Engineering: The substituents on this compound can participate in various intermolecular interactions, such as π–π stacking, halogen bonding (C-Cl), and hydrogen bonding (if the methoxy (B1213986) group is hydrolyzed to a hydroxyl). Future research could systematically study the crystallization of its derivatives to control the formation of specific solid-state structures with desired properties, such as nonlinear optics or porosity.

Self-Assembled Monolayers and Films: Derivatives of this compound could be designed to self-assemble on surfaces, creating ordered thin films. By introducing appropriate functional groups, these films could be used to modify the surface properties of materials, for applications in electronics, sensors, or biocompatible coatings.

Host-Guest Chemistry: The naphthalene core can act as a guest that binds within the cavity of larger host molecules (e.g., cyclodextrins, calixarenes). Research could explore these host-guest interactions to develop systems for controlled release, molecular recognition, or catalysis. The specific substitution pattern would influence the binding affinity and selectivity. The study of self-assembly using building blocks like guanosine (B1672433) derivatives provides a template for how specific interactions can lead to complex and functional structures.

Q & A

Q. How should systematic reviews of this compound’s health effects be structured?

  • Methodological Answer :
  • Literature Search : Use PubMed/TOXLINE queries combining terms like “Naphthalenes/toxicity”[MH] and “environmental exposure”[MH], restricted to 2003–2023 .
  • Evidence Grading : Rate confidence levels using criteria from (High/Very Low) and integrate findings via ’s hazard identification framework .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.